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2,3-Dihydro-1h-indole-7-carboxylic
Compound Name: o
aci

Cat. No.: B103639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 7-
carboxylindoline. Due to the limited availability of direct experimental data for this specific
compound, this paper establishes a baseline by examining the thermodynamic properties of
the parent molecule, indoline, and the closely related indole-7-carboxylic acid. Furthermore, it
delves into a predictive analysis of how the carboxyl group at the 7-position is expected to
influence these properties, drawing upon established principles of physical organic chemistry
and data from analogous compounds. This guide also details the key experimental and
computational methodologies requisite for the precise determination of these properties.

Introduction to 7-Carboxylindoline

7-Carboxylindoline is a heterocyclic organic compound featuring an indoline core substituted
with a carboxylic acid group at the 7-position. The indoline scaffold is a key structural motif in a
multitude of biologically active compounds and natural products. The addition of a carboxyl
group introduces functionalities that can significantly impact the molecule's physicochemical
properties, including its solubility, melting point, boiling point, and overall thermodynamic
stability. A thorough understanding of these properties is paramount for applications in drug
design, materials science, and chemical process development, as they govern the compound's
behavior in various environments.
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Thermodynamic Properties of Related Compounds

To establish a predictive framework for 7-carboxylindoline, it is instructive to examine the
known thermodynamic properties of its structural relatives.

Property Indoline Indole-7-carboxylic acid
Melting Point (°C) -21 202[1]

Boiling Point (°C) 220-221 419.6 £ 18.0 (Predicted)[1]

Density (g/cm3) 1.064 1.408 + 0.06 (Predicted)[1]

Water Solubility Soluble Soluble[1]

Predicted Thermodynamic Properties of 7-
Carboxylindoline and the Influence of the Carboxyl
Group

The introduction of a carboxyl group onto the indoline ring is anticipated to have a profound
effect on its thermodynamic properties.

» Melting and Boiling Points: The presence of the carboxylic acid functional group allows for
the formation of strong intermolecular hydrogen bonds.[2] This is expected to lead to a
significantly higher melting point and boiling point for 7-carboxylindoline compared to the
parent indoline molecule. The strong intermolecular forces require more energy to overcome
in order to transition from the solid to liquid and from the liquid to gaseous states.

« Solubility: The carboxyl group can act as both a hydrogen bond donor and acceptor, which
should enhance the aqueous solubility of 7-carboxylindoline relative to indoline. The polar
nature of the carboxylic acid will facilitate interactions with polar solvents like water.

o Enthalpy of Formation (AHf°): The standard enthalpy of formation is a measure of the energy
change when a compound is formed from its constituent elements in their standard states.
The addition of a carboxyl group to an aromatic system generally leads to a more negative
(more exothermic) enthalpy of formation, indicating increased thermodynamic stability.[3]
Computational studies on indole-3-carboxylic acid have shown a standard molar enthalpy of
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formation in the gaseous phase of approximately -222.2 + 3.5 kJ-mol~2.[3] It is expected that
7-carboxylindoline would have a similarly negative enthalpy of formation.

o Gibbs Free Energy of Formation (AGf°): The Gibbs free energy of formation combines
enthalpy and entropy and is a key indicator of a compound's stability and spontaneity of
formation. A more negative enthalpy of formation for 7-carboxylindoline would contribute to a
more negative Gibbs free energy of formation, suggesting it is a thermodynamically stable
molecule.

Experimental Protocols for Thermodynamic
Property Determination

The following are detailed methodologies for the experimental determination of the key
thermodynamic properties of compounds like 7-carboxylindoline.

Differential Scanning Calorimetry (DSC) for Melting
Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to determine a
material's thermal properties.

e Principle: A sample and a reference are subjected to a controlled temperature program. The
difference in heat flow to the sample and reference is measured as a function of
temperature.

o Methodology:

o Asmall, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed
in an aluminum pan.

[¢]

An empty sealed pan is used as a reference.

[e]

The sample and reference pans are placed in the DSC furnace.

o

The temperature is ramped at a constant rate (e.g., 10 °C/min).

[¢]

The heat flow is monitored. An endothermic peak is observed at the melting point.
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o The onset of the peak is taken as the melting point, and the area under the peak is
proportional to the enthalpy of fusion.

Bomb Calorimetry for Enthalpy of Combustion and
Formation

Bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and
liquid samples.

¢ Principle: A sample is combusted in a constant-volume container (the "bomb") with an
excess of oxygen. The heat released by the combustion is absorbed by a surrounding water
bath, and the temperature change of the water is measured.

e Methodology:

o

A pellet of the sample of known mass is placed in a crucible inside the bomb.
o The bomb is sealed and pressurized with pure oxygen.

o The bomb is submerged in a known volume of water in an insulated container (the
calorimeter).

o The initial temperature of the water is recorded.
o The sample is ignited electrically.
o The final temperature of the water is recorded after thermal equilibrium is reached.

o The enthalpy of combustion is calculated from the temperature change and the heat
capacity of the calorimeter.

o The standard enthalpy of formation can then be calculated using Hess's law with the
known enthalpies of formation of the combustion products (COz, H20, and N2).

Knudsen Effusion Method for Vapor Pressure and
Enthalpy of Sublimation
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The Knudsen effusion method is used to measure the vapor pressure of a solid or liquid with
low volatility.

» Principle: A sample is placed in a sealed container with a small orifice. In a high vacuum, the
molecules that effuse through the orifice are assumed to be in equilibrium with the
condensed phase inside the cell. The rate of mass loss is proportional to the vapor pressure.

o Methodology:
o The sample is placed in a Knudsen effusion cell.
o The cell is placed in a high-vacuum, temperature-controlled chamber.
o The mass of the cell is monitored over time using a microbalance.
o The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

o By measuring the vapor pressure at different temperatures, the enthalpy of sublimation
can be determined from the slope of a plot of In(P) versus 1/T (the Clausius-Clapeyron
eqguation).

Computational Prediction of Thermodynamic
Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of
molecules.

o Density Functional Theory (DFT): DFT methods are widely used to calculate the electronic
structure and energies of molecules. By performing geometry optimization and frequency
calculations, one can obtain the enthalpy and Gibbs free energy of a molecule in the gas
phase. These calculations can provide valuable insights where experimental data is lacking.

[4]
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Caption: Experimental workflow for determining key thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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